2-氨基-4-甲基-1,3-噻唑-5-腈盐酸盐

描述

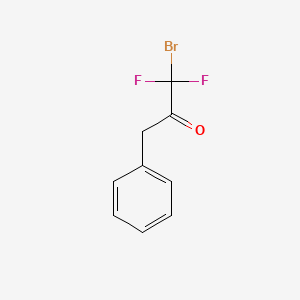

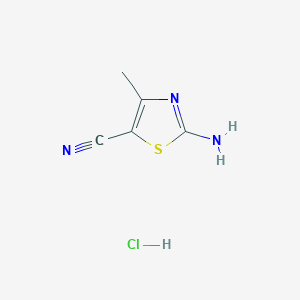

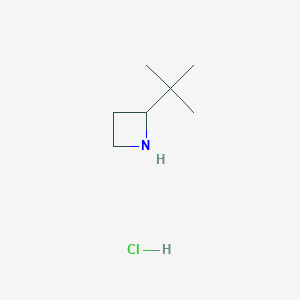

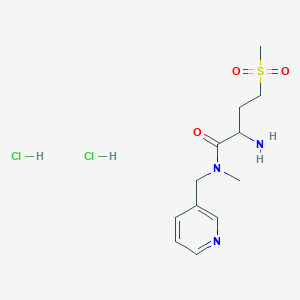

“2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 1443981-79-0 . It has a molecular weight of 175.64 and its IUPAC name is 2-amino-4-methylthiazole-5-carbonitrile hydrochloride . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for “2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride” is 1S/C5H5N3S.ClH/c1-3-4 (2-6)9-5 (7)8-3;/h1H3, (H2,7,8);1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 175.64 .科学研究应用

抗菌应用

2-氨基-4-甲基-1,3-噻唑衍生物已被用作合成具有显著抗菌特性的杂环类似物的起始材料。这些化合物对多药耐药菌株显示出良好的效果。 例如,某些合成的2-氨基噻唑-4-羧酸酯席夫碱对革兰氏阳性表皮葡萄球菌和革兰氏阴性铜绿假单胞菌表现出显着的抑制作用 .

抗真菌应用

同一类化合物在抗真菌应用中也同样有效。 它们已针对各种真菌菌株进行测试,例如光滑念珠菌和白色念珠菌,显示出与标准抗真菌药物(如制霉菌素)相当或更大的抑菌圈 .

抗HIV活性

2-氨基噻唑因其作为抗HIV药物的潜在作用而得到认可。 虽然没有详细介绍2-氨基-4-甲基-1,3-噻唑-5-腈盐酸盐的具体数据,但其结构类似物已在抑制HIV复制方面的功效方面进行了探索 .

抗氧化特性

这些化合物还因其抗氧化能力而受到关注,这对对抗氧化应激相关疾病至关重要。 噻唑环的存在有助于电子捐赠能力,增强了抗氧化潜力 .

抗肿瘤和驱虫作用

噻唑衍生物正在研究其抗肿瘤特性,其中一些在抑制癌细胞生长方面显示出良好的结果。 此外,它们还具有驱虫活性,这可能有助于治疗寄生虫感染 .

抗炎和镇痛作用

据报道,2-氨基噻唑具有抗炎和镇痛作用。 这使得它们在开发用于治疗疼痛和炎症相关疾病的新治疗药物方面具有价值 .

酶抑制

已将此类合成的化合物与 UDP-N-乙酰胞壁酰胺/L-丙氨酸连接酶等靶酶对接,显示出高结合亲和力。 这表明它们在药物设计中作为酶抑制剂的潜在用途 .

杂环类似物的合成

最后,2-氨基-4-甲基-1,3-噻唑-5-腈盐酸盐用作合成各种杂环类似物的先驱。 这些类似物具有多种治疗作用,扩展了药物化学的范围 .

作用机制

Target of Action

It’s known that 2-aminothiazoles, a class of compounds to which 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride belongs, are potent cyclin-dependent kinase 5 inhibitors . They are also therapeutic agents for the treatment of Alzheimer’s disease and other neurodegenerative disorders .

Mode of Action

As a cyclin-dependent kinase 5 inhibitor, it likely works by blocking the activity of this enzyme, thereby disrupting the normal cell cycle and potentially leading to cell death .

Biochemical Pathways

Given its potential role as a cyclin-dependent kinase 5 inhibitor, it may impact pathways related to cell cycle regulation and neuronal function .

Result of Action

As a cyclin-dependent kinase 5 inhibitor, it may lead to disruption of the normal cell cycle, potentially leading to cell death .

安全和危害

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 , which indicate various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

生化分析

Biochemical Properties

2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its function. This inhibition can lead to antibacterial effects, making the compound a potential candidate for antimicrobial drug development.

Cellular Effects

The effects of 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation by interfering with the PI3K/Akt signaling pathway . Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . These effects highlight its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with UDP-N-acetylmuramate/L-alanine ligase involves binding to the enzyme’s active site, leading to inhibition . This binding can disrupt the enzyme’s normal function, thereby affecting the biochemical pathways it regulates. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound’s effects are both time-dependent and dose-dependent.

Dosage Effects in Animal Models

The effects of 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where a certain dosage is required to achieve significant biological activity .

Metabolic Pathways

2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites. For instance, it has been shown to decrease the levels of certain amino acids and nucleotides in cancer cells, thereby disrupting their metabolic balance . These effects on metabolic pathways contribute to its overall biological activity.

Transport and Distribution

The transport and distribution of 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

The subcellular localization of 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, it can accumulate in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S.ClH/c1-3-4(2-6)9-5(7)8-3;/h1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFCFXQFRNMFJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1443981-79-0 | |

| Record name | 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1377403.png)

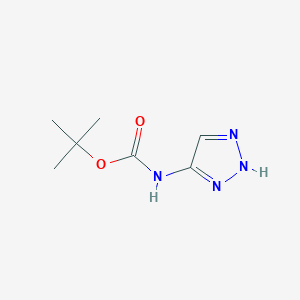

![tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate](/img/structure/B1377408.png)

![Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride](/img/structure/B1377409.png)

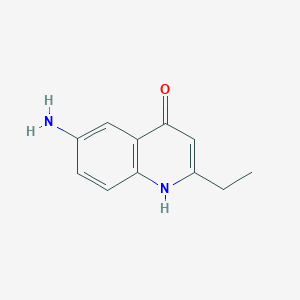

![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1377421.png)